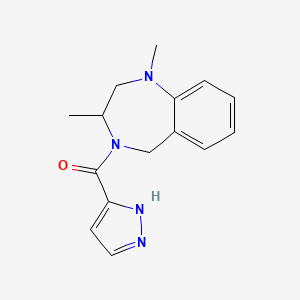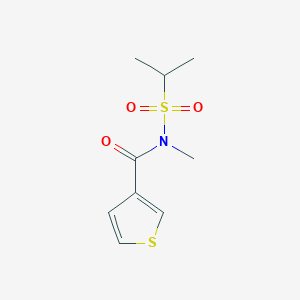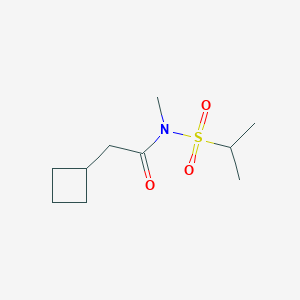
3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide, also known as CDMSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. 3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. In addition, 3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide has been shown to reduce inflammation in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide has several advantages for use in laboratory experiments. It is easy to synthesize and purify, making it readily available for research purposes. 3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide has also been shown to be stable under a wide range of conditions, making it useful for long-term experiments. However, 3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide has some limitations, including its relatively low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide. One area of interest is its potential as a drug candidate for the treatment of various diseases, including cancer and inflammatory disorders. Further research is needed to fully understand the mechanism of action of 3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide and to optimize its pharmacological properties. Another area of interest is the development of new synthetic methods for 3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide, which could improve its yield and purity. Additionally, research is needed to explore the potential applications of 3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide in other fields, such as materials science and catalysis.
Métodos De Síntesis
The synthesis of 3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide involves the reaction of 3-chlorobenzoic acid with dimethylamine and methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure 3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide.
Aplicaciones Científicas De Investigación
3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to possess antimicrobial, antitumor, and anti-inflammatory properties, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S/c1-7-4-5-8(6-9(7)11)10(13)12(2)16(3,14)15/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIMKSKQIGFKMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)S(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7583743.png)



![1-Methyl-5-(9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carbonyl)pyrrole-3-carbonitrile](/img/structure/B7583765.png)

![3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile](/img/structure/B7583789.png)


![2,2-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7583807.png)